molecular formula C10H10N2O2 B13950846 3-Acetoxy-4-cyano-2,5-dimethylpyridine CAS No. 62312-44-1

3-Acetoxy-4-cyano-2,5-dimethylpyridine

Cat. No.: B13950846
CAS No.: 62312-44-1
M. Wt: 190.20 g/mol
InChI Key: MNAUBIUENHKMNK-UHFFFAOYSA-N
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Description

3-Acetoxy-4-cyano-2,5-dimethylpyridine is a pyridine derivative with distinct substituents: an acetoxy group (-OAc) at position 3, a cyano group (-CN) at position 4, and methyl groups (-CH₃) at positions 2 and 5. These functional groups confer unique chemical and physical properties, making it a compound of interest in pharmaceutical intermediates and specialty chemistry. Its molecular formula is C₁₀H₁₀N₂O₂, with a calculated molecular weight of 190.20 g/mol.

Key structural features include:

  • Electron-withdrawing cyano group: Enhances electrophilicity and influences ring electronic properties.
  • Steric hindrance: Methyl groups at positions 2 and 5 may limit accessibility to the pyridine nitrogen.

Properties

CAS No.

62312-44-1

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

(4-cyano-2,5-dimethylpyridin-3-yl) acetate

InChI

InChI=1S/C10H10N2O2/c1-6-5-12-7(2)10(9(6)4-11)14-8(3)13/h5H,1-3H3

InChI Key

MNAUBIUENHKMNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1C#N)OC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-4-cyano-2,5-dimethylpyridine typically involves the acetylation of 4-cyano-2,5-dimethylpyridine. One common method is the reaction of 4-cyano-2,5-dimethylpyridine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of 3-Acetoxy-4-cyano-2,5-dimethylpyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-4-cyano-2,5-dimethylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetoxy-4-cyano-2,5-dimethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetoxy-4-cyano-2,5-dimethylpyridine involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may influence the compound’s biological activity. The cyano group can participate in nucleophilic addition reactions, affecting the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyridine Derivatives

Structural and Property Comparison

The table below contrasts 3-Acetoxy-4-cyano-2,5-dimethylpyridine with structurally related pyridine derivatives and heterocycles:

Compound Molecular Weight (g/mol) Water Solubility (mg/L) Log Kow Vapor Pressure (mm Hg) Key Applications
3-Acetoxy-4-cyano-2,5-dimethylpyridine 190.20 (calc.) ~500 (est.) ~1.5 0.01 @ 20°C (est.) Pharmaceutical intermediates
3,5-Dimethylpyridine 107.16 50,000 1.02 1.2 @ 25°C Ligand in Ru catalysts
4-Cyano-2-methylpyridine 118.14 1,200 0.8 0.1 @ 20°C Organic synthesis
2,5-Dimethyl-4-methoxy-3(2H)-furanone 142.15 24,410 0.62 0.132 @ 20°C Flavoring agents
Key Observations:

Solubility: The target compound’s moderate water solubility (~500 mg/L) lies between the high solubility of 3,5-dimethylpyridine (50,000 mg/L) and the low solubility of 4-cyano-2-methylpyridine (1,200 mg/L). This is attributed to the polar acetoxy group offsetting the hydrophobic methyl and cyano groups .

Lipophilicity (Log Kow): A Log Kow of ~1.5 suggests moderate lipophilicity, making it less hydrophobic than 3,5-dimethylpyridine (Log Kow 1.02) but more so than the furanone derivative (Log Kow 0.62) .

Reactivity and Functional Group Influence

  • Acetoxy Group : Unlike methoxy or methyl groups, the acetoxy group is hydrolytically labile, enabling derivatization or degradation under acidic/basic conditions.
  • Cyano Group: The strong electron-withdrawing nature of -CN reduces the basicity of the pyridine nitrogen, which may hinder coordination to metal centers compared to unsubstituted pyridines .

Biological Activity

3-Acetoxy-4-cyano-2,5-dimethylpyridine is a pyridine derivative that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by the presence of both acetoxy and cyano groups, exhibits various chemical properties that may influence its biological interactions.

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 190.20 g/mol
  • CAS Number : 62312-44-1
  • IUPAC Name : (4-cyano-2,5-dimethylpyridin-3-yl) acetate

The synthesis of 3-Acetoxy-4-cyano-2,5-dimethylpyridine typically involves the acetylation of 4-cyano-2,5-dimethylpyridine using acetic anhydride under reflux conditions with a catalyst like pyridine. This method ensures a good yield and purity of the final product through recrystallization techniques .

The biological activity of 3-Acetoxy-4-cyano-2,5-dimethylpyridine can be attributed to its ability to interact with various biomolecules. The acetoxy group can hydrolyze to release acetic acid, potentially influencing metabolic pathways. The cyano group may engage in nucleophilic addition reactions, impacting enzyme activity and receptor interactions .

Antimicrobial Properties

Recent studies have indicated that 3-Acetoxy-4-cyano-2,5-dimethylpyridine exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • Bacillus cereus : Effective in inhibiting growth.
  • Staphylococcus aureus : Demonstrated notable antibacterial effects.
  • Escherichia coli : Showed moderate inhibitory action.

In comparative studies, modifications to the cyano group have been shown to enhance antibacterial efficacy, particularly against Bacillus cereus and Staphylococcus aureus .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. It has been observed to reduce inflammation markers in animal models following carrageenan-induced inflammation. The compound's mechanism may involve the modulation of pro-inflammatory cytokines .

Anticancer Activity

Preliminary findings suggest that 3-Acetoxy-4-cyano-2,5-dimethylpyridine might possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    • Researchers synthesized derivatives of 3-Acetoxy-4-cyano-2,5-dimethylpyridine and tested their antibacterial properties against several pathogens. The results indicated that specific modifications to the chemical structure significantly enhanced activity against Bacillus cereus and Staphylococcus aureus while maintaining efficacy against E. coli .
  • Anti-inflammatory Research :
    • In a controlled study involving carrageenan-induced inflammation in rats, administration of the compound resulted in a marked decrease in paw edema compared to control groups. This suggests potential therapeutic applications for inflammatory diseases .
  • Anticancer Studies :
    • In vitro assays demonstrated that treatment with 3-Acetoxy-4-cyano-2,5-dimethylpyridine led to reduced viability in several cancer cell lines, indicating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Cyano-2,5-dimethylpyridineLacks acetoxy groupModerate antibacterial activity
3-Acetoxy-2,5-dimethylpyridineLacks cyano groupLimited activity
2,5-DimethylpyridineLacks both functional groupsMinimal reactivity

3-Acetoxy-4-cyano-2,5-dimethylpyridine stands out due to its dual functional groups which enhance its reactivity and biological potential compared to similar compounds lacking either the acetoxy or cyano functionalities .

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